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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782

An In-Depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one Derivatives and Analogs:
Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged
scaffold present in a vast array of clinically approved drugs.[1] This guide provides a
comprehensive technical overview of a specific, high-potential subclass: 5-
(Hydroxymethyl)piperidin-2-one and its analogs. We delve into the synthetic pathways for
creating the core scaffold, explore general strategies for derivatization, and analyze the
significant biological activities reported for these compounds, including anticancer,
antimicrobial, and central nervous system applications. Furthermore, this document outlines
key structure-activity relationships (SAR) and provides detailed, field-proven protocols for the
synthesis and biological evaluation of these promising molecules. This guide is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
scaffold in their discovery programs.

Introduction to the Piperidin-2-one Scaffold
The Significance of Piperidine and Piperidinone Moieties
in Medicinal Chemistry

Piperidine and its oxidized form, piperidinone, are fundamental heterocyclic systems that play a
pivotal role in drug design and development.[2][3] These six-membered nitrogen-containing
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rings are ubiquitous in pharmaceuticals and natural alkaloids, valued for their unique
combination of properties.[4] From a biological perspective, the piperidine motif often enhances
a molecule's druggability by improving metabolic stability and pharmacokinetic profiles (ADME),
while facilitating transport across biological membranes.[1] The scaffold's conformational
flexibility allows it to adapt to the steric demands of target binding pockets, and its nitrogen
atom can serve as a key hydrogen bond acceptor or a point for substitution to modulate
basicity and solubility.[1] Consequently, piperidine derivatives are integral to over twenty
classes of pharmaceuticals, targeting a wide spectrum of diseases.[4][5]

Introducing the 5-(Hydroxymethyl)piperidin-2-one Core:
Structure and Physicochemical Properties

The 5-(Hydroxymethyl)piperidin-2-one molecule represents a particularly interesting starting
point for library development. It is a chiral lactam (a cyclic amide) featuring a primary alcohol.
This hydroxymethyl group at the C5 position provides a crucial reactive handle for further
chemical modification, allowing for the introduction of diverse functionalities through
esterification, etherification, or oxidation. The lactam moiety offers a stable, polar core with both
hydrogen bond donor (N-H) and acceptor (C=0) capabilities, which are critical for molecular
recognition at biological targets.

Key Physicochemical Properties:

Molecular Formula: CeH11NO2[6]

Molecular Weight: 129.16 g/mol [6][7]

Appearance: Typically a white to off-white solid[8]

Chirality: The C5 position is a stereocenter, making enantiomerically pure forms ((R) and (S))
valuable as chiral building blocks in synthesis.[6][38][9]

Rationale for Exploration

The 5-(Hydroxymethyl)piperidin-2-one scaffold is a compelling subject for drug discovery for
several reasons. First, its structural relationship to key biological molecules, such as its role as
a potential precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid
(GABA), suggests inherent biological relevance, particularly in neuroscience.[9] Second, the
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presence of three distinct points for diversification—the nitrogen atom, the hydroxymethyl
group, and other positions on the carbon ring—provides a rich chemical space for generating
analogs with fine-tuned properties. Finally, the demonstrated bioactivity of related piperidinone
compounds across oncology, infectious diseases, and neurology provides a strong precedent
for the therapeutic potential of novel derivatives based on this core.[3][5][10]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 5-(Hydroxymethyl)piperidin-2-one and its subsequent derivatization are
central to exploring its therapeutic potential. Efficient and scalable synthetic routes are critical
for accessing the core molecule.

Established Synthetic Routes to 5-
(Hydroxymethyl)piperidin-2-one

Two primary strategies have been established for the synthesis of the core scaffold, starting
from readily available precursors.

e Route A: Reduction of Ester Precursors: This is a direct and effective method involving the
chemoselective reduction of a C5-ester substituted piperidinone. A common precursor is 5-
ethoxycarbonyl-2-piperidone, which can be reduced to the corresponding primary alcohol
using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous
solvent such as tetrahydrofuran (THF).[11] The causality behind choosing LiAlHa4 lies in its
ability to reduce esters and amides; however, under controlled, cold conditions, it can
selectively reduce the ester in the presence of the more resilient lactam.

e Route B: Reductive Amination and Cyclization of Furanone Precursors: An alternative
approach begins with a furanone derivative, such as 5-(azidomethyl)dihydro-2(3H)-furanone.
[8] This pathway involves the reduction of the azide group to a primary amine, typically via
catalytic hydrogenation (e.g., using Pd/C catalyst). The resulting amino alcohol then
undergoes spontaneous or induced intramolecular cyclization to form the desired
piperidinone lactam ring. This route is particularly valuable for producing enantiomerically
pure products if the starting furanone is chiral.
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Caption: Key synthetic pathways to 5-(Hydroxymethyl)piperidin-2-one.

General Strategies for Derivatization

The true value of the scaffold lies in its potential for creating diverse libraries of analogs. Key
strategies include:

o N-Substitution: The lactam nitrogen can be alkylated, arylated, or acylated under basic
conditions to introduce substituents that can modulate lipophilicity, introduce new binding
motifs, or block metabolic degradation.

o Hydroxymethyl Group Modification: The C5-CH20H group is a versatile handle. It can be
esterified to produce prodrugs or add bulky groups, etherified to alter polarity, or oxidized to
an aldehyde or carboxylic acid for further conjugation or to serve as a hydrogen bond
acceptor.[12]

© 2025 BenchChem. All rights reserved. 4/17 Tech Support


https://www.benchchem.com/product/b178782?utm_src=pdf-body-img
https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.drugdesign.org/chapters/structure-activity-relationships/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Ring Position Substitution: While more complex, methods exist to introduce substituents at
other positions on the piperidinone ring, often requiring a de novo synthesis starting from a
different precursor.

Detailed Experimental Protocol: Synthesis of 5-
(Hydroxymethyl)piperidin-2-one via Ester Reduction[11]

This protocol is a self-validating system based on the established literature, designed for
reproducibility and safety.

Materials & Reagents:

5-Ethoxycarbonyl-2-piperidone (1 eq.)

e Lithium aluminum hydride (LiAIH4), solid (approx. 2.2 eq.)
e Anhydrous Tetrahydrofuran (THF)

o Deionized Water

¢ 5N Sodium Hydroxide (NaOH)

» Diatomaceous earth or Celite®

o Standard glassware for inert atmosphere reactions (oven-dried)

Magnetic stirrer, ice bath, nitrogen line
Safety Precautions:

o LiAlHa4 is a highly reactive, water-sensitive reagent. Handle exclusively under an inert
nitrogen atmosphere. All glassware must be scrupulously dried.

e The quenching process is highly exothermic and generates hydrogen gas. Perform in a well-
ventilated fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Procedure:

© 2025 BenchChem. All rights reserved. 5/17 Tech Support


https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar,
nitrogen inlet, and thermometer, dissolve 5-ethoxycarbonyl-2-piperidone (e.g., 15.0 g) in
anhydrous THF (e.g., 350 mL).

Cooling: Cool the solution to -4°C using an ice-salt bath.

Addition of Reductant: Slowly and portion-wise add solid LiAlH4 (e.g., 3.5 g) to the stirred
solution, ensuring the internal temperature does not rise significantly. The choice to add the
solid slowly to the solution is causal; it prevents an uncontrolled exothermic reaction.

Reaction: Stir the resulting slurry vigorously for 1 hour at low temperature under a nitrogen
atmosphere. Monitor reaction completion via Thin Layer Chromatography (TLC) if desired.

Controlled Quench (Fieser workup): This is a critical self-validating step. Quench the reaction
by adding the following reagents dropwise in sequence, allowing the effervescence to
subside between additions:

o Deionized water (e.g., 3.5 mL)
o 5N NaOH solution (e.g., 3.5 mL)

o Deionized water (e.g., 10.5 mL) The formation of a granular, white precipitate of aluminum
salts indicates a successful quench.

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the inorganic
salts. Wash the filter cake thoroughly with additional THF (e.g., 100 mL) to ensure complete
recovery of the product.

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure
using a rotary evaporator.

Characterization (Validation): The resulting solid (expected yield ~6.0 g) should be
characterized to confirm its identity and purity. Techniques include:

o Mass Spectrometry (MS): Expect m/z peaks at 130 (M+H)* and 129 (M)*.[11]
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o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR should show characteristic
peaks corresponding to the piperidinone ring protons and the newly formed hydroxymethyl
group.[11]

Pharmacological Significance and Biological
Activity
Piperidinone derivatives have been investigated for a wide range of therapeutic applications,

demonstrating the scaffold's versatility.

Overview of Therapeutic Areas

The piperidinone core is a privileged structure found in compounds with demonstrated activity
as:

Anticancer Agents: Inducing apoptosis and cytotoxicity in various cancer cell lines.[5]

Antimicrobial Agents: Exhibiting bactericidal and fungicidal properties.[13][14]

Antiviral Agents: Showing promise against retroviruses like HIV.[15]

CNS-Active Agents: Including antipsychotics and treatments for neurodegenerative diseases
like Alzheimer's.[3][5]

Anticancer Potential

Analogs of piperidinone have shown notable potential in oncology. For instance,
spirooxindolopyrrolidine-embedded piperidinones have demonstrated cytotoxicity and the
ability to induce apoptosis in hypopharyngeal tumor cells.[5] Another derivative, EF24, has
shown potential activity against lung, breast, and ovarian cancer by inhibiting IKKf3, a key factor
in NF-kB-driven inflammation in carcinomas.[5]

Table 1: Representative Anticancer Activity of Piperidine Analogs
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Compound Cancer Cell o .

. Activity Metric  Value Reference
Class Line
Spirooxindolo FaDu
pyrrolidine- (Hypopharyng  Cytotoxicity > Bleomycin [5]
piperidinone eal)
2-
Piperidinemetha HCT-116 (Colon)  Glso (UM) Varies [16]
nol Analogs
2-
Piperidinemetha MCF-7 (Breast) Glso (UM) Varies [16]
nol Analogs

Note: Specific data for 5-(Hydroxymethyl)piperidin-2-one derivatives require targeted
screening.

Antimicrobial Activity

The piperidine scaffold is a common feature in antimicrobial agents. Studies have shown that
piperidinone derivatives can be active against both Gram-positive (e.g., Staphylococcus
aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14] The mechanism of action
can vary but may involve disruption of the bacterial cell membrane or inhibition of essential
enzymes.[13] The addition of certain moieties, like a thiosemicarbazone group, has been
shown to significantly enhance antifungal activity.[14]

Central Nervous System (CNS) Applications

The structural similarity of the 5-(Hydroxymethyl)piperidin-2-one core to GABA precursors is
highly suggestive of its potential for CNS activity.[9] It is utilized as a chiral building block for
enantiomerically pure compounds, which is critical for minimizing side effects in drug
development for CNS targets.[9] While direct evidence for derivatives of this specific core is
emerging, related piperidine analogs have shown neuroprotective effects, for example, through
the activation of the Nrf2/Keap1 antioxidant pathway.[16] This pathway is crucial for protecting
neurons from oxidative stress, a key factor in neurodegenerative diseases.
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Caption: Potential CNS mechanisms of action for piperidinone derivatives.

Structure-Activity Relationship (SAR) Insights
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Understanding the relationship between a molecule's structure and its biological activity is the
cornerstone of rational drug design.[12] For the 5-(Hydroxymethyl)piperidin-2-one scaffold,
several key positions can be modified to probe and optimize these relationships.

Key Principles of SAR for Piperidinone Scaffolds

o Hydrogen Bonding: The lactam N-H (donor) and C=0 (acceptor) groups are primary points
of interaction. To test the importance of the carbonyl as a hydrogen bond acceptor, it can be
replaced with a non-polar group like C=CH:z or reduced to an alcohol. A significant drop in
activity would confirm its role in binding.[12]

 Lipophilicity and Solubility: The overall balance between hydrophobicity and hydrophilicity,
governed by the nature of the substituents, is crucial for pharmacokinetic properties like
absorption and distribution.[1]

o Stereochemistry: As a chiral molecule, the absolute configuration ((R) vs. (S)) at the C5
position can dramatically impact binding affinity and biological activity due to the three-
dimensional nature of receptor binding pockets.

SAR Exploration Points

Caption: Key structural points for SAR studies on the piperidin-2-one core.

o Impact of Substitution at the N1 Position: Attaching different groups to the lactam nitrogen
directly influences the molecule's properties. Small alkyl groups can increase lipophilicity,
while larger aromatic or heterocyclic rings can introduce new interactions (e.g., pi-stacking)
with a target protein.

* Role of the C5-Hydroxymethyl Group: This group is more than just a synthetic handle. The
primary alcohol can act as a hydrogen bond donor. Esterifying it can create a prodrug that is
hydrolyzed in vivo to release the active parent molecule. Converting it to an ether or a longer
alkyl chain can probe hydrophobic pockets in a binding site.

« Influence of Ring Conformation: The six-membered ring typically adopts a chair
conformation. The orientation of substituents (axial vs. equatorial) is critical and can be
influenced by the size and nature of the groups at N1 and C5, ultimately affecting how the
molecule fits into its biological target.
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Methodologies for Biological Evaluation

To assess the therapeutic potential of novel 5-(Hydroxymethyl)piperidin-2-one derivatives,
standardized and reproducible biological assays are essential.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses a compound's ability to inhibit cell metabolic activity, serving as a proxy

for cytotoxicity or anti-proliferative effects.[16]

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 11/17 Tech Support


https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://pdf.benchchem.com/146/Comparative_Analysis_of_2_Piperidinemethanol_Analogs_A_Guide_to_Biological_Activity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratgry

Check Availability & Pricing

1. Cell Seeding
(e.q., 96-well plate)

2. Compound Treatment
(Serial dilutions + controls)

3. Incubation
(e.q., 24-72 hours)

4. Add MTT Reagent
(3-(4,5-dimethylthiazol-2-yl)-
2,5-diphenyltetrazo|ium bromide)

Incubatlon
(2 -4 hours)

6. Solublllze Formazan
(Add DMSO or Solubilizer)

7. Read Absorbance
(e.g., 570 nm)

8. Data Analysis
(Calculate ICso values)

Click to download full resolution via product page

Caption: Standard workflow for an MTT-based cytotoxicity assay.
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Step-by-Step Procedure:

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, HCT-116) under standard
conditions (e.g., 37°C, 5% COz2).

Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000
cells/well) and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a
series of dilutions in culture medium to achieve the desired final concentrations.

Treatment: Replace the medium in the wells with the medium containing the test compound
dilutions. Include vehicle controls (DMSO only) and untreated controls.

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add MTT solution (e.g., 20 uL of 5 mg/mL stock) to each well and incubate for
another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow
MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 pL of
DMSO) to each well to dissolve the formazan crystals.

Measurement: Read the absorbance of each well on a microplate reader at a wavelength of
~570 nm.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the compound concentration and determine the ICso value (the concentration
at which 50% of cell growth is inhibited).

Protocol: Antibacterial Susceptibility Testing (Broth
Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration

of an antimicrobial agent that prevents visible growth of a microorganism.[14][17]

Step-by-Step Procedure:
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e Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Suspend
colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this
suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum of ~5
x 10> CFU/mL.[17]

e Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound
in MHB.

 Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control
(bacteria, no compound) and a negative control (broth, no bacteria).

 Incubation: Incubate the plate at 37°C for 18-24 hours.

o Determination of MIC: The MIC is defined as the lowest compound concentration in which no
visible bacterial growth (turbidity) is observed.[17] This can be determined by visual
inspection or by using a plate reader.

Future Directions and Conclusion

The 5-(Hydroxymethyl)piperidin-2-one scaffold represents a fertile ground for the discovery
of novel therapeutics. Its synthetic tractability, combined with the proven pharmacological
relevance of the broader piperidinone class, makes it an attractive starting point for medicinal
chemistry campaigns.

Future research should focus on:

o Library Synthesis: Creating large, diverse libraries by systematically exploring substitutions
at the N1 and C5 positions.

o Target-Based Screening: Moving beyond phenotypic screening to test derivatives against
specific biological targets (e.g., kinases, GPCRs, bacterial enzymes).

o Computational Modeling: Using in silico docking and molecular dynamics to predict binding
modes and guide the rational design of more potent and selective analogs.

o Chiral Synthesis and Evaluation: Synthesizing and evaluating the (R) and (S) enantiomers
separately to understand the impact of stereochemistry on activity and off-target effects.
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In conclusion, 5-(Hydroxymethyl)piperidin-2-one is more than just a simple heterocyclic
molecule; it is a versatile platform with significant, untapped potential. By applying the synthetic
strategies, biological evaluation methods, and SAR principles outlined in this guide,
researchers are well-equipped to unlock the next generation of piperidinone-based
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism
of action and synthetic cascade access to their scaffolds - PubMed
[pubmed.ncbi.nim.nih.gov]

2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PubMed [pubmed.ncbi.nim.nih.gov]

5. encyclopedia.pub [encyclopedia.pub]

6. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO?2 | CID 86313498 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one | C6H11NO2 | CID 10678260 - PubChem
[pubchem.ncbi.nim.nih.gov]

8. (R)-5-HYDROXY-PIPERIDIN-2-ONE CAS#: 19365-07-2 [amp.chemicalbook.com]
9. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem [lookchem.com]
10. researchgate.net [researchgate.net]

11. prepchem.com [prepchem.com]

12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

13. researchgate.net [researchgate.net]

14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives — Biomedical and
Pharmacology Journal [biomedpharmajournal.org]

15. WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google Patents
[patents.google.com]

16. pdf.benchchem.com [pdf.benchchem.com]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.benchchem.com/product/b178782?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.researchgate.net/publication/354475294_Piperidine_nucleus_in_the_field_of_drug_discovery
https://pubmed.ncbi.nlm.nih.gov/36769260/
https://pubmed.ncbi.nlm.nih.gov/36769260/
https://encyclopedia.pub/entry/40989
https://pubchem.ncbi.nlm.nih.gov/compound/S_-5-_Hydroxymethyl_piperidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/S_-5-_Hydroxymethyl_piperidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5R_6S_-5-hydroxy-6-methyl-piperidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5R_6S_-5-hydroxy-6-methyl-piperidin-2-one
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81009226_EN.htm
https://www.lookchem.com/casno19365-07-2.html
https://www.researchgate.net/publication/281391399_PIPERIDONE_ANALOGS_SYNTHESIS_AND_THEIR_DIVERSE_BIOLOGICAL_APPLICATIONS
https://www.prepchem.com/5-hydroxymethyl-2-piperidone/
https://www.drugdesign.org/chapters/structure-activity-relationships/
https://www.researchgate.net/figure/Antibacterial-activities-of-piperidine-derived-analogs-a_tbl1_342462075
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-piperidin-4-one-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-piperidin-4-one-derivatives/
https://patents.google.com/patent/WO2009033689A1/en
https://patents.google.com/patent/WO2009033689A1/en
https://pdf.benchchem.com/146/Comparative_Analysis_of_2_Piperidinemethanol_Analogs_A_Guide_to_Biological_Activity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 17. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan
Carboxylate and Derivatives — Oriental Journal of Chemistry [orientjchem.org]

 To cite this document: BenchChem. [5-(Hydroxymethyl)piperidin-2-one derivatives and
analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178782#5-hydroxymethyl-piperidin-2-one-
derivatives-and-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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